Tlr7/8-IN-1

Descripción general

Descripción

Tlr7/8-IN-1 is a small molecule agonist that targets Toll-like receptors 7 and 8. These receptors are part of the innate immune system and play a crucial role in recognizing pathogen-associated molecular patterns and initiating immune responses. Activation of Toll-like receptors 7 and 8 triggers a cascade of immune responses, including the production of cytokines and chemokines, which are essential for mounting an effective immune response against infections and tumors .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Tlr7/8-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent functionalizationCommon reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the product. This often requires optimization of reaction conditions, purification processes, and quality control measures to meet regulatory standards. Techniques such as high-performance liquid chromatography and mass spectrometry are commonly used for quality assurance .

Análisis De Reacciones Químicas

Types of Reactions: Tlr7/8-IN-1 undergoes various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.

Major Products: The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Aplicaciones Científicas De Investigación

Tlr7/8-IN-1 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the activation of Toll-like receptors 7 and 8 and their downstream signaling pathways.

Biology: Employed in research to understand the role of Toll-like receptors in immune responses and their involvement in various diseases.

Medicine: Investigated as a potential therapeutic agent for cancer immunotherapy, chronic infections, and autoimmune diseases due to its ability to modulate immune responses.

Industry: Utilized in the development of vaccines and adjuvants to enhance the efficacy of immunizations

Mecanismo De Acción

Tlr7/8-IN-1 exerts its effects by binding to Toll-like receptors 7 and 8, which are located in the intracellular endosomes of immune cells. Upon binding, the compound triggers the activation of these receptors, leading to the induction of a Th1 type innate immune response. This involves the production of pro-inflammatory cytokines and chemokines, which help in the activation and recruitment of immune cells to the site of infection or tumor .

The molecular targets of this compound include the Toll-like receptors themselves, as well as downstream signaling molecules such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and interferon regulatory factors (IRFs). These pathways play a crucial role in mediating the immune response and promoting the destruction of pathogens and tumor cells .

Comparación Con Compuestos Similares

Imiquimod: A Toll-like receptor 7 agonist used in the treatment of skin cancers and viral infections.

Resiquimod: A Toll-like receptor 7 and 8 agonist with applications in cancer immunotherapy and vaccine adjuvants.

852A: A synthetic Toll-like receptor 7 agonist investigated for its potential in treating hematological malignancies

Uniqueness of Tlr7/8-IN-1: this compound is unique in its ability to simultaneously target both Toll-like receptors 7 and 8, providing a broader range of immune activation compared to compounds that target only one receptor. This dual targeting enhances its potential as an immunotherapeutic agent and makes it a valuable tool for studying the complex interactions between these receptors and the immune system .

Actividad Biológica

TLR7/8-IN-1 is a compound that acts as an agonist for Toll-like receptors 7 and 8 (TLR7 and TLR8), which are critical components of the innate immune system. These receptors play significant roles in recognizing viral RNA and modulating immune responses. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

TLR7 and TLR8 Activation:

- TLR7 is primarily expressed in plasmacytoid dendritic cells (pDCs) and B cells, while TLR8 is found in monocytes, macrophages, and myeloid dendritic cells (mDCs) .

- Upon activation by agonists like this compound, these receptors trigger downstream signaling pathways involving MyD88, IRAK1/4, and NF-κB, leading to the production of pro-inflammatory cytokines and type I interferons (IFNs) .

Cytokine Production:

- Activation of TLR7/8 results in the secretion of various cytokines such as TNF-α, IL-6, IL-12, and IFN-α. These cytokines are crucial for enhancing immune responses against infections and tumors .

Immune Modulation:

- The activation of TLR7/8 not only induces an antiviral state but also enhances adaptive immunity by promoting the proliferation and activation of T cells and natural killer (NK) cells .

Therapeutic Potential

Cancer Immunotherapy:

- TLR7/8 agonists have shown promise in cancer therapy by stimulating immune responses against tumors. Preclinical studies indicate that these agonists can enhance the efficacy of existing treatments for hematological malignancies and solid tumors .

HIV Latency Reversal:

- Recent studies have explored the use of TLR7/8 agonists like this compound in reversing HIV latency. These compounds have been shown to activate latent HIV reservoirs in vitro, potentially leading to improved outcomes for patients with chronic HIV infection .

Study on HIV Activation

A study identified several potent TLR7/8 agonists that effectively activated latent HIV reservoirs in patient-derived PBMCs. The results indicated significant increases in immune effector cell activation following treatment with these agonists .

Parkinson's Disease Research

Research involving TLR7/8 knockout mice demonstrated that the absence of these receptors led to decreased infiltration of immune cells into the brain following MPTP injection, suggesting a role for TLR7/8 in neuroinflammation associated with Parkinson's disease .

Data Tables

Propiedades

IUPAC Name |

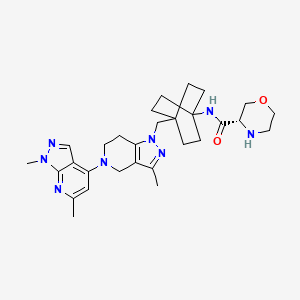

(3S)-N-[4-[[5-(1,6-dimethylpyrazolo[3,4-b]pyridin-4-yl)-3-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-1-yl]methyl]-1-bicyclo[2.2.2]octanyl]morpholine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H40N8O2/c1-19-14-25(21-15-31-35(3)26(21)32-19)36-12-4-24-22(16-36)20(2)34-37(24)18-28-5-8-29(9-6-28,10-7-28)33-27(38)23-17-39-13-11-30-23/h14-15,23,30H,4-13,16-18H2,1-3H3,(H,33,38)/t23-,28?,29?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXDQXRVWDYGAHX-SAVAPUMLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=NN(C2=N1)C)N3CCC4=C(C3)C(=NN4CC56CCC(CC5)(CC6)NC(=O)C7COCCN7)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C2C=NN(C2=N1)C)N3CCC4=C(C3)C(=NN4CC56CCC(CC5)(CC6)NC(=O)[C@@H]7COCCN7)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H40N8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.